Analgesic Efficacy vs. Aspirin and Glafenine
In a direct head-to-head comparative study of analgesic 6-substituted-2(3H)-benzothiazolones, 6-benzoyl-2(3H)-benzothiazolone (4a) was identified as the most active compound in the series . In multiple in vivo pain models (acetic acid writhing, Koster, carrageenan, and PGE2 hyperalgesia), its antinociceptive activity was found to be superior to acetylsalicylic acid (aspirin) and equivalent to glafenine .
| Evidence Dimension | Analgesic Activity (In Vivo) |
|---|---|
| Target Compound Data | 6-benzoyl-2(3H)-benzothiazolone (4a) |
| Comparator Or Baseline | Acetylsalicylic acid (aspirin) and Glafenine |
| Quantified Difference | Superior to acetylsalicylic acid; Equivalent to glafenine |
| Conditions | In vivo models: acetic acid writhing, Koster test, carrageenan-induced hyperalgesia, and PGE2-induced hyperalgesia in mice/rats. |
Why This Matters
This evidence quantifies the compound's in vivo analgesic potency relative to established clinical agents, establishing its value as a validated chemical tool or lead scaffold for pain research programs.
- [1] Yous S, Poupaert JH, Chavatte P, Espiard JG, Caignard DH, Lesieur D. Synthesis and pharmacological evaluation of analgesic 6-substituted 2(3H)-benzothiazolones. Drug Des Discov. 2001;17(4):331-6. View Source
